molecular formula C16H20BNO2 B8216448 8-Methylquinoline-5-boronic Acid Pinacol Ester

8-Methylquinoline-5-boronic Acid Pinacol Ester

Cat. No.: B8216448
M. Wt: 269.1 g/mol
InChI Key: VZGVWEMFQCGKIS-UHFFFAOYSA-N
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Description

8-Methylquinoline-5-boronic Acid Pinacol Ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylquinoline-5-boronic Acid Pinacol Ester typically involves the reaction of 8-methylquinoline with boronic acid derivatives under specific conditions. One common method includes the use of pinacol as a protecting group for the boronic acid, which helps in stabilizing the compound during the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out under controlled conditions using palladium catalysts and base in an inert atmosphere to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-Methylquinoline-5-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Mechanism of Action

The mechanism of action of 8-Methylquinoline-5-boronic Acid Pinacol Ester primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. In these reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. This process involves the transfer of the boronic ester group to the palladium catalyst, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methylquinoline-5-boronic Acid Pinacol Ester is unique due to its stability and reactivity in Suzuki-Miyaura coupling reactions. The presence of the pinacol ester group provides additional stability, making it a preferred reagent in various synthetic applications .

Properties

IUPAC Name

8-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO2/c1-11-8-9-13(12-7-6-10-18-14(11)12)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGVWEMFQCGKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=NC3=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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